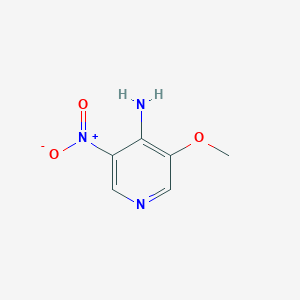

3-Methoxy-5-nitropyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxy-5-nitropyridin-4-amine is a chemical compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol. This compound is part of the nitropyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

作用機序

Target of Action

This compound is a derivative of nitropyridine, which is known to have various biological activities . .

Biochemical Pathways

Nitropyridines are known to be involved in various reactions, including the synthesis of 2-substituted-5-nitro-pyridines

Result of Action

Given its structural similarity to other nitropyridines, it may share some of their biological activities . .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound .

準備方法

The synthesis of 3-Methoxy-5-nitropyridin-4-amine involves the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion . This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . Further substitution reactions with ammonia and amines can be used to introduce the methoxy and amino groups .

化学反応の分析

3-Methoxy-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid in ethanol.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia and amines.

Common reagents and conditions used in these reactions include iron, acetic acid, ethanol, and various amines . Major products formed from these reactions include 3-nitropyridine derivatives and substituted pyridines .

科学的研究の応用

3-Methoxy-5-nitropyridin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

類似化合物との比較

3-Methoxy-5-nitropyridin-4-amine can be compared with other nitropyridine derivatives, such as:

3-Nitropyridine: Similar in structure but lacks the methoxy and amino groups.

4-Aminopyridine: Contains an amino group but lacks the nitro and methoxy groups.

5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of the methoxy and amino groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

3-Methoxy-5-nitropyridin-4-amine is a compound belonging to the nitropyridine family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C6H7N3O3

- Molecular Weight : 169.14 g/mol

- IUPAC Name : this compound

- InChI Key : BDMJYKJWWPPVPN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biochemical pathways:

- Nitro Group Reduction : The nitro group can be reduced to an amino group, potentially enhancing its reactivity and biological interactions.

- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of various functional groups that may modify its biological activity.

- Biochemical Pathways : It is hypothesized that this compound may modulate pathways similar to other nitropyridines, which are known for their antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that nitropyridine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound displays efficacy against various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In a mouse xenograft model, compounds with similar structures demonstrated tumor growth inhibition. Although specific data on this compound is limited, its structural analogy suggests potential effectiveness against cancer cell lines.

Case Studies

-

Study on Antiviral Activity :

A recent study evaluated the antiviral properties of related nitropyridine derivatives against Hepatitis B virus (HBV). While direct data on this compound was not provided, the findings indicated that similar compounds could enhance intracellular levels of APOBEC3G, a protein involved in inhibiting viral replication . -

Pharmacokinetics and Toxicology :

Investigations into the pharmacokinetic profile of nitropyridine derivatives have shown promising results regarding their absorption and metabolism. For example, studies indicated favorable bioavailability and low toxicity in animal models, suggesting a safe therapeutic window for further exploration .

Comparative Analysis with Similar Compounds

The table below compares this compound with other nitropyridine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and nitro groups present | Potential antimicrobial and anticancer |

| 3-Nitropyridine | Lacks methoxy group | Limited biological activity |

| 4-Aminopyridine | Contains amino group | Known for neuroprotective effects |

| 5-Nitropyridine-2-sulfonic acid | Contains sulfonic acid group | Used in dye production |

特性

IUPAC Name |

3-methoxy-5-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5-3-8-2-4(6(5)7)9(10)11/h2-3H,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMJYKJWWPPVPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563739 |

Source

|

| Record name | 3-Methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127356-39-2 |

Source

|

| Record name | 3-Methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。